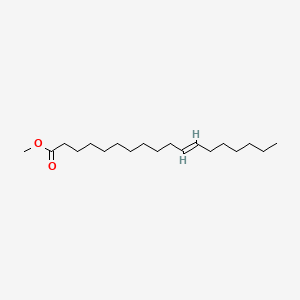

Methyl vaccenate

Übersicht

Beschreibung

It is a colorless liquid with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol . This compound is primarily used in the field of analytical chemistry and lipid research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl vaccenate can be synthesized through the esterification of cis-vaccenic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, this compound is produced through the transesterification of vegetable oils rich in cis-vaccenic acid. This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the methyl ester .

Analyse Chemischer Reaktionen

Oxidation

Methyl vaccenate can undergo oxidation reactions, typically at the site of the cis-11 double bond.

- Reagents and conditions Oxidation can be achieved using reagents such as hydrogen peroxide or peracids, often at room temperature or slightly elevated temperatures. Oxidizing agents like potassium permanganate and osmium tetroxide can also be employed.

- Products Oxidation of this compound can result in the formation of epoxides or hydroxylated products.

Reduction

The compound can be reduced to form saturated fatty acid methyl esters.

- Reagents and conditions Reduction is commonly performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. The reaction is conducted under high pressure and moderate temperatures.

- Products The primary product of the reduction reaction is saturated fatty acid methyl ester.

Substitution

This compound can participate in substitution reactions, particularly halogenation.

- Reagents and conditions Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

- Products The reaction yields halogenated methyl esters.

Isomerization

This compound can undergo cis-trans isomerization. MeSO2? radicals can act as the catalyst for the cis-trans isomerization of several Z- and E-mono-unsaturated fatty acid methyl esters in homogenous solution .

Other reactions

This compound can be synthesized through the esterification of vaccenic acid with methanol using an acid catalyst, such as sulfuric acid, under reflux conditions. It can also be produced through the transesterification of triglycerides containing vaccenic acid with methanol, using a base catalyst like sodium methoxide, at elevated temperatures and pressures.

Wissenschaftliche Forschungsanwendungen

Methyl vaccenate has several applications in scientific research:

Biology: It serves as an internal standard for the analysis of fatty acid profiles in biological samples.

Medicine: Research on its effects on lipid metabolism and its potential role in reducing cardiovascular diseases.

Wirkmechanismus

Methyl vaccenate exerts its effects primarily through its interaction with lipid membranes. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. Additionally, it acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl oleate: Another monounsaturated fatty acid methyl ester, but with a double bond at the 9th carbon.

Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.

Methyl stearate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness

Methyl vaccenate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it valuable for specific analytical and research applications .

Biologische Aktivität

Methyl vaccenate, also known as 11(Z)-vaccenic acid methyl ester (CAS Number: 52380-33-3), is a methyl ester derived from vaccenic acid, a naturally occurring fatty acid predominantly found in animal fats. This compound has garnered attention for its potential biological activities, particularly in lipid metabolism and its effects on cellular processes. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

This compound is characterized by its double bond configuration at the 11th position of the fatty acid chain, contributing to its unique properties and reactivity. It exhibits a relatively low melting point and volatility compared to saturated fatty acids, making it useful in various applications including biodiesel production and as a component in lubricants and surfactants.

This compound exerts its biological effects through several mechanisms:

- Lipid Metabolism : It plays a role in modulating lipid metabolism by influencing membrane fluidity and affecting enzyme activity related to lipid processing.

- PPARδ Inhibition : The compound acts as an inhibitor of Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor involved in lipid metabolism and inflammation.

- Cellular Interaction : this compound has been shown to influence cellular signaling pathways, potentially affecting gene expression and cell signaling processes.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. A study involving HepG2 human hepatocellular carcinoma cells demonstrated that this compound could mitigate palmitate-induced cellular stress, suggesting a protective role against inflammation .

Effects on Lipid Profiles

In another study assessing the metabolic fate of various fatty acids, including this compound, it was found that this compound influenced the accumulation of triglycerides (TGs), diacylglycerols (DGs), and ceramides in treated cells. The results indicated that combinations of unsaturated fatty acids with palmitate resulted in less cellular damage compared to palmitate alone, highlighting the potential protective effects of this compound against lipid-induced toxicity .

Study on HepG2 Cells

A notable study investigated the effects of this compound on HepG2 cells under various fatty acid treatments. The following table summarizes the findings related to TGs, DGs, and ceramides:

| Treatment | TGs (μg/mg Protein) | DGs (ng/mg Protein) | Ceramides (ng/mg Protein) |

|---|---|---|---|

| Control | 31.4 ± 11.4 | 333.9 ± 39.1 | 159.6 ± 20.2 |

| Palmitate | 64.4 ± 24.0 | 560.2 ± 100.3 | 237.3 ± 12.3 |

| cis-Oleate | 52.7 ± 17.2 | 388.9 ± 81.9 | 98.3 ± 16.4 |

| trans-Vaccenate | 48.4 ± 8.6 | 365.1 ± 67.1 | 120.7 ± 25.4 |

The data suggest that while palmitate alone induced significant toxicity, the presence of unsaturated fatty acids like this compound provided some protective effects against cellular stress .

Applications in Research and Industry

This compound is utilized in various fields:

- Biological Research : It serves as a reference standard in gas chromatography for analyzing fatty acid methyl esters.

- Medical Research : Its potential anti-inflammatory and anti-cancer properties are being explored further for therapeutic applications.

- Industrial Uses : The compound is also valuable in biodiesel production due to its oxidative stability and favorable chemical properties.

Eigenschaften

IUPAC Name |

methyl (E)-octadec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVODBCDJBGMJL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316726 | |

| Record name | Methyl vaccenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6198-58-9, 1937-63-9, 52380-33-3 | |

| Record name | Methyl vaccenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6198-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vaccenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vaccenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006198589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052380333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vaccenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VACCENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9MGA9PP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.